rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis
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Overview
Description
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis: is a complex organic compound characterized by its unique furo[3,2-d][1,2]oxazole structure
Preparation Methods
The synthesis of rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired furo[3,2-d][1,2]oxazole ring system . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde, cis can be compared with other similar compounds such as:
rac-(3aR,6aS)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid hydrochloride: This compound shares a similar oxazole ring structure but differs in its functional groups and overall reactivity.
rac-(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Properties
CAS No. |
2648862-66-0 |
---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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